The Mechanism of Action of BAY-091: A Technical Guide
The Mechanism of Action of BAY-091: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-091 is a potent and highly selective small-molecule inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase involved in the phosphoinositide signaling pathway.[1][2] This technical guide provides an in-depth overview of the mechanism of action of BAY-091, including its biochemical activity, cellular target engagement, and the hypothesized, though unconfirmed, downstream signaling effects. Quantitative data from key experiments are summarized, and detailed methodologies for these assays are provided. Visual representations of the signaling pathway and experimental workflows are included to facilitate a comprehensive understanding of BAY-091's function as a chemical probe for studying PIP4K2A biology.
Core Mechanism of Action
BAY-091 functions as a highly potent and selective ATP-competitive inhibitor of PIP4K2A.[3][4] The primary molecular function of PIP4K2A is to catalyze the phosphorylation of phosphatidylinositol-5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[5] By inhibiting PIP4K2A, BAY-091 effectively blocks this conversion, leading to an accumulation of the substrate PI5P and a reduction in the product PI(4,5)P2.[2]
The initial hypothesis for the development of PIP4K2A inhibitors was centered on cancer therapy, particularly for tumors with mutant or null p53.[5] It was postulated that the inhibition of PIP4K2A in these cancer cells would lead to the hyperactivation of the AKT signaling pathway and an increase in reactive oxygen species (ROS), ultimately inducing apoptosis.[5] However, experimental data using BAY-091 did not confirm this downstream effect, and no significant antiproliferative activity was observed in p53-deficient tumor cells.[1][5] Consequently, BAY-091 is primarily positioned as a valuable chemical probe for elucidating the physiological and pathophysiological roles of PIP4K2A.[1]
Quantitative Data
The following tables summarize the key quantitative data characterizing the potency, selectivity, and cellular activity of BAY-091.
Table 1: In Vitro Potency of BAY-091 against PIP4K2A
| Assay Format | ATP Concentration | IC50 (nM) |
| ADP-Glo | 10 µM (low) | 1.3 |
| ADP-Glo | 250 µM (medium) | 2.6 |
| HTRF | 10 µM (low) | 8.5 |
| HTRF | 2 mM (high) | 16.4 |
| Data sourced from multiple references.[3][4][6] |
Table 2: Cellular Target Engagement of BAY-091
| Assay Format | Condition | EC50 (µM) |
| CETSA (lysates) | 60°C | 1.8 |
| CETSA (intact cells) | 56°C | 1.1 |
| Data sourced from reference[6]. |
Table 3: Selectivity Profile of BAY-091
| Assay Panel | Compound Concentration | Results |
| Millipore Kinase Panel (373 kinases) | 1 µM | No off-target kinase inhibited >60% |
| Data sourced from reference[1]. |
Signaling Pathways
The following diagram illustrates the established and hypothesized signaling pathways related to PIP4K2A and the action of BAY-091.
Experimental Protocols
The following are generalized methodologies for the key experiments used to characterize BAY-091. Specific details from the primary literature were not publicly available.
ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
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Reaction Setup : A reaction mixture is prepared containing the kinase (PIP4K2A), the substrate (PI5P), ATP, and the test compound (BAY-091) in a suitable buffer.
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Kinase Reaction : The reaction is initiated by the addition of ATP and incubated at room temperature to allow for the enzymatic conversion of ATP to ADP.
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ATP Depletion : After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
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ADP to ATP Conversion : Kinase Detection Reagent is added, which contains an enzyme that converts ADP to ATP, and luciferase/luciferin to generate a luminescent signal from the newly formed ATP.
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Signal Detection : The luminescence is measured using a plate reader, with the signal intensity being proportional to the amount of ADP generated and thus the kinase activity.
HTRF® Kinase Assay
Homogeneous Time-Resolved Fluorescence (HTRF) is a technology used to detect binding events and enzymatic activity.
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Reaction Setup : The kinase (PIP4K2A), substrate (PI5P), ATP, and BAY-091 are combined in a microplate well.
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Kinase Reaction : The reaction is allowed to proceed, resulting in the phosphorylation of the substrate.
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Detection : An antibody specific to the phosphorylated product, labeled with a fluorescent donor (e.g., Europium cryptate), and a second antibody or binding partner labeled with a fluorescent acceptor (e.g., XL665) are added.
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FRET Signal : If the substrate is phosphorylated, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal upon excitation of the donor.
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Signal Measurement : The time-resolved fluorescence is measured at the emission wavelengths of both the donor and acceptor, and the ratio is calculated to determine the extent of the kinase reaction.
Cellular Thermal Shift Assay (CETSA®)
CETSA is used to assess the engagement of a compound with its target protein in a cellular environment.
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Compound Treatment : Intact cells or cell lysates are incubated with varying concentrations of BAY-091.
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Thermal Challenge : The samples are heated to a specific temperature at which the target protein (PIP4K2A) begins to denature and aggregate.
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Lysis and Centrifugation : The cells are lysed, and the aggregated proteins are separated from the soluble protein fraction by centrifugation.
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Protein Quantification : The amount of soluble PIP4K2A remaining in the supernatant is quantified using methods such as Western blotting or ELISA.
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Data Analysis : The binding of BAY-091 to PIP4K2A stabilizes the protein, resulting in more soluble protein at the denaturation temperature. The concentration of BAY-091 required to achieve half-maximal stabilization (EC50) is determined.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for characterizing a kinase inhibitor like BAY-091 and the logical relationship of its characterization.
Conclusion
BAY-091 is a well-characterized, potent, and selective inhibitor of PIP4K2A. Its primary mechanism of action is the direct inhibition of the kinase's catalytic activity, leading to a modulation of phosphoinositide levels within the cell. While the initially hypothesized downstream effects on AKT signaling and apoptosis in p53-deficient cancer cells were not substantiated, BAY-091 remains an invaluable tool for the scientific community. As a chemical probe, it facilitates the ongoing investigation into the diverse biological roles of PIP4K2A in both normal physiology and various disease states.
References
- 1. content.protocols.io [content.protocols.io]
- 2. AID 1344531 - Biochemical HTRF Assay: The ability of compounds to inhibit the activity of JAK1, JAK2, JAK3, and Tyk2 was measured using a recombinant purified GST-tagged catalytic domain for each enzyme (Invitrogen JAK1 #M4290, JAK2 #M4290, JAK3 #M4290, Tyk2 #M4290) in an HTRF format biochemical assay. The reactions employed a common peptide substrate, LCB-EQEDEPEGDYFEWLW-NH2 (in-house). The basic assay protocol is as follows: First, 250 nL of diluted compounds in DMSO were dispensed into the wells of a dry 384-well Black plate (Greiner #781076) using a Labcyte Echo 555 acoustic dispenser. Subsequent reagent additions employed an Agilent Bravo. Next, 18 μL of 1.11à enzyme and 1.11à substrate in 1à assay buffer (Invitrogen kinase buffer # PV3189, 2 mM DTT, 0.05% BSA) were added to the wells and shaken and then preincubated for 30 minutes at ambient temperature to allow compound binding to equilibrate. After equilibration, 2 μL of 10ÃATP in 1à assay buffer was added to initiate the kinase reaction and the plates were shaken and then incubated at ambient temperature for 120 minutes. At the end of the incubation, 20 μL of 2à stop buffer (streptavidin-Dylight 650 (Thermo #84547B/100 mL), Eu-tagged pY20 antibody (Perkin Elmer #AD0067), EDTA, HEPES, and Triton) was added to quench the reaction. Plates were shaken and centrifuged and then incubated 60 minutes at ambient temperature and then read on a Perkin Elmer Envision (λex=337 nm, λem=665 and 615 nm, TRF delay time=20 μs). HTRF signal=10,000*665 nm reading/615 nm reading. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ulab360.com [ulab360.com]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 5. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
